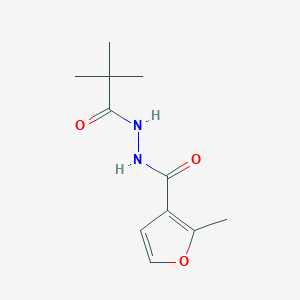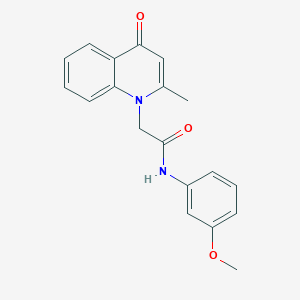![molecular formula C20H23NO2 B5871019 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine](/img/structure/B5871019.png)
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a piperidine derivative that contains a furan ring and a benzyl group. This compound has been synthesized using various methods and has been found to exhibit a range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes and receptors in the body, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB). This inhibition can lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine can exhibit a range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory and analgesic properties, which make it a potential target for the treatment of pain and inflammation. Additionally, studies have shown that this compound can inhibit the growth of cancer cells, indicating its potential as an anti-cancer agent.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a potential target for drug development. However, one limitation is that the exact mechanism of action of this compound is not fully understood, which can make it difficult to develop drugs based on its activity.
Future Directions
There are several future directions for research on 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine. One direction is to further investigate its mechanism of action and identify potential targets for drug development. Another direction is to explore its potential as an anti-cancer agent and develop drugs based on its activity. Additionally, studies can be conducted to investigate the safety and toxicity of this compound in animals and humans.
Synthesis Methods
The synthesis of 4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 4-benzylpiperidine with 3-(5-methyl-2-furyl)acrylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields a product that is then purified using column chromatography.
Scientific Research Applications
4-benzyl-1-[3-(5-methyl-2-furyl)acryloyl]piperidine has been studied extensively for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anti-cancer properties. Studies have also shown that this compound can modulate the activity of certain enzymes and receptors in the body, making it a potential target for drug development.
properties
IUPAC Name |
(E)-1-(4-benzylpiperidin-1-yl)-3-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-16-7-8-19(23-16)9-10-20(22)21-13-11-18(12-14-21)15-17-5-3-2-4-6-17/h2-10,18H,11-15H2,1H3/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRKGJJSNKWIMBH-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[(2-chloro-5-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B5870953.png)


![N-(2-chlorophenyl)-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B5870973.png)

![N-methyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B5870980.png)

![N~1~-(3-chlorophenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5871007.png)
![N,N-dimethyl-N'-[1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,3-propanediamine](/img/structure/B5871027.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B5871037.png)